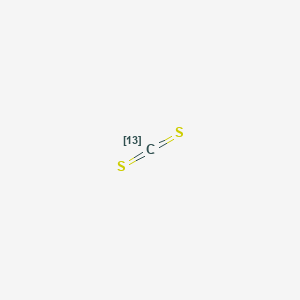

Carbon-13C disulfide

Descripción

Significance of Isotopic Labeling in Molecular Science and Mechanism Elucidation

Isotopic labeling is a technique where an atom in a molecule is substituted with its isotope to track the molecule's journey through a chemical reaction or a biological system. creative-proteomics.com Stable isotopes like Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N) are frequently used because they are non-radioactive and can be detected by techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. creative-proteomics.comnih.gov This method allows researchers to distinguish the labeled molecules from their unlabeled counterparts, providing unambiguous insights into metabolic pathways, reaction kinetics, and the precise steps of a chemical mechanism. creative-proteomics.comacs.org By following the labeled atom, scientists can determine the origin and fate of specific atoms within a molecular structure, which is fundamental to understanding and manipulating chemical and biological processes. nih.govnih.gov

Contextualizing Carbon-13 Disulfide within Tracer Chemistry and Spectroscopy

Carbon-13C disulfide (¹³CS₂) is a specific application of isotopic labeling, where the carbon atom in carbon disulfide is the stable ¹³C isotope. isotope.comnih.gov As a labeled analogue of carbon disulfide, it functions as a tracer and a specialized building block in organic synthesis. isotope.com Its primary value lies in analytical and spectroscopic techniques. The presence of the ¹³C nucleus, with its distinct nuclear spin, makes it an excellent probe in ¹³C NMR spectroscopy. nih.gov Furthermore, the increased mass of the ¹³C atom leads to predictable shifts in the molecule's vibrational frequencies, which can be observed in infrared (IR) and Raman spectroscopy. nist.gov These properties make this compound an invaluable tool for detailed structural analysis and for tracking the incorporation of a C1 building block into more complex molecules. isotope.com

Structure

3D Structure

Propiedades

InChI |

InChI=1S/CS2/c2-1-3/i1+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJOPFRUJISHPQ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451123 | |

| Record name | Carbon-13C disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30860-31-2 | |

| Record name | Carbon-13C disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30860-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Carbon 13 Disulfide and Its Derivatives

Strategies for Isotopic Enrichment of Carbon Disulfide

The initial step in producing ¹³CS₂ often involves the enrichment of the carbon-13 isotope itself, which can then be used in subsequent chemical syntheses. Several physical and chemical methods have been developed for this purpose.

One prominent method for separating stable isotopes of low to medium atomic weight elements is distillation . osti.gov For carbon-13, distillation of carbon monoxide (CO) has been a historically significant and effective process for achieving high levels of enrichment, with capabilities of reaching 90% ¹³C. osti.gov This method is considered superior to chemical exchange for production rates exceeding 500 grams per year. osti.gov Other compounds, such as methane (B114726) (CH₄) and carbon tetrafluoride (CF₄), have also been explored for ¹³C separation via distillation. tn-sanso.co.jp While CO and CH₄ are flammable, CF₄ offers a safer, inert alternative, though data on its separation efficiency has been less abundant. tn-sanso.co.jp

Thermal diffusion is another physical method employed for isotope separation. This technique can be applied to both gas and liquid phases. osti.gov For instance, the separation of sulfur-34 (B105110) from sulfur-32 (B83152) in carbon disulfide has been demonstrated using liquid phase thermal diffusion, where a temperature gradient induces a small but multipliable separation effect. osti.gov While this example focuses on sulfur isotopes, the principle is applicable to carbon isotope separation in suitable compounds.

Chemical exchange processes have also been utilized for ¹³C enrichment. osti.gov Although Mound Laboratory discontinued (B1498344) this method in favor of CO distillation for large-scale production, it remains a viable strategy. osti.gov These enrichment processes result in basic ¹³C-labeled materials like carbon monoxide, carbon dioxide, barium carbonate, methane, and elemental carbon, which serve as the foundational precursors for more complex labeled molecules. osti.gov

Chemical Synthesis Pathways Incorporating ¹³C-Labeled Precursors

Once a highly enriched ¹³C precursor is obtained, it can be incorporated into the carbon disulfide molecule through various chemical reactions.

A direct and fundamental approach involves the reaction of elemental carbon with sulfur at high temperatures (800–1000 °C). wikipedia.org By substituting natural abundance carbon with enriched ¹³C elemental carbon, ¹³CS₂ can be synthesized. rsc.org

C + 2S → ¹³CS₂

A lower-temperature catalytic process utilizes a carbon source like methane. wikipedia.org In this method, ¹³C-labeled methane (¹³CH₄) is reacted with sulfur over a silica (B1680970) gel or alumina (B75360) catalyst at around 600 °C. wikipedia.org

2 ¹³CH₄ + S₈ → 2 ¹³CS₂ + 4 H₂S

The versatility of ¹³C-labeled precursors allows for various synthetic routes. For instance, ¹³C elemental carbon can be used to produce calcium carbide (Ca¹³C₂), which in turn generates ¹³C₂-acetylene, a universal building block for a wide range of ¹³C-labeled organic compounds. rsc.org Although not a direct synthesis of ¹³CS₂, this highlights the broad utility of primary ¹³C precursors.

In specific laboratory-scale syntheses, commercially available ¹³CS₂ is used as a reactant to create more complex ¹³C-labeled derivatives. For example, the reaction of isatoic anhydride (B1165640) with ¹³C-labeled carbon disulfide has been shown to incorporate the ¹³CS₂ unit entirely into the resulting 1,2-dihydro-2-thioxo-4H-3,1-benzothiazin-4-one product. researchgate.net Similarly, ¹³CS₂ can be used in electrochemical reductions to synthesize carbon sulfide (B99878) heterocycles. acs.org

Isotopic Purity Assessment in Synthesized Carbon-13 Disulfide

Ensuring the isotopic enrichment of the final ¹³CS₂ product is critical for its application. The primary technique for determining isotopic purity is mass spectrometry .

Mass spectrometry measures the relative abundance of different isotopic species in a sample. cdnsciencepub.com For carbon disulfide, the instrument can distinguish between ¹²CS₂, ¹³CS₂, and species containing sulfur isotopes (³³S, ³⁴S). cdnsciencepub.com By analyzing the mass-to-charge ratio of the ions, the atom percent of ¹³C can be precisely quantified. Commercial suppliers of ¹³CS₂ typically provide a certificate of analysis that specifies the isotopic purity, which is often 99 atom % ¹³C or higher. sigmaaldrich.com

In research applications, such as studying the degradation of carbon disulfide, stable carbon isotope analysis is a key tool. researchgate.netepa.gov The ratio of ¹³C to ¹²C is measured, and changes in this ratio can indicate ongoing biological or chemical processes. researchgate.netepa.gov For instance, a ¹³C/¹²C enrichment factor can be calculated to quantify the extent of CS₂ degradation in environmental samples. researchgate.netepa.gov

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is another powerful analytical method used for the quantification and isotopic analysis of labeled compounds in complex mixtures. nih.gov While a study on glutathione (B108866) demonstrated the use of ¹³C-labeled glucose and glutamine, the same principles apply to tracking the incorporation and fate of ¹³C from ¹³CS₂ in biological or chemical systems. nih.gov Raman spectroscopy can also be used to confirm ¹³C enrichment in carbon-based materials by observing the frequency shift of characteristic bands compared to their ¹²C counterparts. uclm.es

Below is a table summarizing the properties of commercially available Carbon-13C disulfide.

| Property | Value |

| CAS Number | 30860-31-2 sigmaaldrich.comisotope.com |

| Molecular Formula | ¹³CS₂ sigmaaldrich.com |

| Molecular Weight | 77.13 g/mol sigmaaldrich.comisotope.com |

| Isotopic Purity | 97-99 atom % ¹³C sigmaaldrich.comisotope.com |

| Chemical Purity | ≥98% isotope.com |

| Boiling Point | 46 °C (lit.) sigmaaldrich.com |

| Melting Point | -112 to -111 °C (lit.) sigmaaldrich.com |

| Density | 1.282 g/mL at 25 °C sigmaaldrich.com |

Spectroscopic Characterization and Structural Elucidation of Carbon 13 Disulfide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy of Carbon-13 Disulfide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. uobasrah.edu.iq For carbon-containing compounds, ¹³C NMR provides direct information about the carbon skeleton. bhu.ac.in

Carbon-13 NMR Chemical Shift Analysis of Carbon Disulfide and Analogues

The chemical shift in ¹³C NMR is sensitive to the electronic environment of the carbon nucleus. libretexts.org In carbon disulfide (CS₂), the carbon atom is sp-hybridized and bonded to two electronegative sulfur atoms, resulting in a characteristic downfield chemical shift. The ¹³C NMR chemical shift for carbon disulfide is approximately 192.83 ppm in chloroform-d (B32938) and 193.37 ppm in THF-d8. nmrs.ionmrs.io This distinct chemical shift allows for the unambiguous identification of CS₂ in a sample.

Solvent effects can influence the ¹³C chemical shifts of compounds, and this has been studied for various molecules, including those with sulfur-containing groups. cdnsciencepub.com For instance, the chemical shifts of pyridine (B92270) were found to be dependent on the solvent used. cdnsciencepub.com While specific studies on the solvent effects of ¹³CS₂ are not detailed in the provided results, it is a general principle in NMR spectroscopy that the choice of solvent can lead to variations in chemical shifts. cdnsciencepub.com

The analysis of ¹³C chemical shifts extends to analogues of carbon disulfide, particularly in the context of disulfide bond formation in biological molecules like proteins. ¹³C NMR chemical shifts are diagnostic for the formation of disulfide bonds and can distinguish between the reduced (free cysteine) and oxidized (disulfide-bonded cystine) states. nih.govresearchgate.netexlibrisgroup.com The Cβ chemical shift of cysteine is particularly sensitive to its redox state. nih.gov

Table 1: ¹³C NMR Chemical Shifts of Carbon Disulfide in Different Solvents

| Solvent | Chemical Shift (ppm) |

| Chloroform-d | 192.83 nmrs.io |

| THF-d8 | 193.37 nmrs.io |

Application of ¹³C NMR in Disulfide Bond Conformation and Isomerization Studies

The formation of disulfide bonds between cysteine residues is crucial for the structure and function of many peptides and proteins. rsc.org ¹³C NMR spectroscopy is a key technique for studying the conformation and isomerization of these disulfide bonds. nih.gov

The conformation of a cystine side chain is described by five dihedral angles. rsc.org While direct measurement of these angles via NMR is challenging due to the properties of the common sulfur isotope, ¹³C chemical shifts provide valuable indirect information. rsc.org Studies have shown that the Cβ chemical shift of cysteine is highly sensitive to the redox state, allowing for the prediction of disulfide bond formation. nih.gov Specifically, a Cβ shift of less than 32.0 ppm generally indicates a reduced state, while a shift greater than 35.0 ppm suggests an oxidized, disulfide-bonded state.

Furthermore, ¹³C NMR can be used to study the dynamics of disulfide bond isomerization, a process linked to protein function. nih.gov By analyzing the line-shape of cysteine carbon peaks, researchers can probe the conformational exchange between different states of a disulfide bond. nih.govmdpi.com For example, in bovine pancreatic trypsin inhibitor (BPTI), temperature-dependent changes in the ¹³C NMR spectra revealed exchange broadening for the carbon peaks of Cys14 and Cys38, indicating an equilibrium between a highly populated state and two less populated states of the Cys14-Cys38 disulfide bond. nih.gov

Table 2: General ¹³C Cβ Chemical Shift Ranges for Cysteine Redox States

| Redox State | Cβ Chemical Shift Range (ppm) |

| Reduced (Cysteine) | < 32.0 |

| Oxidized (Cystine) | > 35.0 |

| Overlap Region | 32.0 - 35.0 |

Advanced ¹³C NMR Techniques for Mechanistic and Dynamic Investigations

Advanced NMR techniques, such as relaxation dispersion and exchange spectroscopy (EXSY), provide deeper insights into the mechanisms and dynamics of systems involving carbon-13 disulfide and its analogues. acs.orgresearchgate.net These methods can quantify the kinetics and thermodynamics of dynamic processes that are not observable with standard NMR experiments.

¹³C relaxation dispersion experiments can be used to characterize millisecond timescale dynamics, such as those associated with disulfide bond isomerization. acs.org In the study of BPTI, these techniques helped to quantify the exchange rates between the different conformational states of the Cys14-Cys38 disulfide bond. nih.gov

Two-dimensional (2D) NMR experiments, like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are instrumental in resolving complex spectra and establishing correlations between protons and their directly attached carbons. researchgate.net In studies of disulfide bond isomerization in BPTI, ¹H-¹³C HSQC and EXSY experiments on samples selectively labeled with ¹³C-enriched cysteine allowed for the resolution and assignment of signals from both the major and minor conformational states. researchgate.net

The nuclear Overhauser effect (NOE) can also be utilized in conjunction with ¹³C NMR to enhance signal intensities and provide structural information. nih.gov While not directly applied to ¹³CS₂ in the provided results, these advanced techniques are part of the broader toolkit available for studying carbon-13 labeled systems.

Vibrational Spectroscopy of Carbon Disulfide Isotopologues (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. edinst.com These techniques are complementary, as their selection rules differ: a vibration is IR active if it causes a change in the molecule's dipole moment, and Raman active if it leads to a change in polarizability. edinst.com For a centrosymmetric linear molecule like carbon disulfide (CS₂), some modes are only IR active, some are only Raman active, and some are inactive in both. nih.gov

The vibrational spectrum of solid CS₂ has been extensively studied, with fundamental modes observed at approximately 1494 cm⁻¹ (asymmetric stretch, ν₃), 655 cm⁻¹ (symmetric stretch, ν₁), and 390 cm⁻¹ (bend, ν₂). nih.gov The substitution of ¹²C with ¹³C in carbon disulfide to form ¹³CS₂ results in shifts in these vibrational frequencies due to the increased mass of the carbon atom.

Studies on ¹³C isotopologues of carbon disulfide have been conducted to refine the understanding of its vibrational spectrum. For example, diode laser spectra of ¹³C³²S₂ have been analyzed to characterize the ν₃ band. Similarly, high-resolution vibration-rotation spectroscopy has been performed on isotopologues like ¹³C³⁴S₂. These isotopic studies are crucial for a complete and unambiguous assignment of all vibrational modes. nih.gov

**Table 3: Fundamental Vibrational Modes of Solid Carbon Disulfide (CS₂) **

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Activity |

| ν₃ (Asymmetric Stretch) | 1494 nih.gov | IR Active nih.gov |

| ν₁ (Symmetric Stretch) | 655 nih.gov | Raman Active nih.gov |

| ν₂ (Bend) | 390 nih.gov | IR Active nih.gov |

Mass Spectrometry for Isotopic Identification and Tracer Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental composition. noaa.gov When applied to carbon-13 disulfide, it enables precise isotopic identification and is a cornerstone of isotopic tracer studies.

The use of stable isotopes like ¹³C as tracers has become a fundamental tool in metabolic research and other fields, offering a safe alternative to radioactive isotopes. nih.govosti.gov In a typical tracer experiment, a ¹³C-labeled substrate is introduced into a system, and the incorporation of the ¹³C label into various metabolites is monitored by mass spectrometry. nih.gov This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes. nih.gov

For example, ¹³C-labeled glucose and glutamine have been used to trace metabolic pathways in cells, with the isotopic labeling patterns of metabolites like glutathione (B108866) being analyzed by LC-MS/MS. nih.gov Similarly, ¹³CO₂ breath tests are used in clinical diagnostics, where the ratio of ¹³CO₂ to ¹²CO₂ in expired air is measured by isotope ratio mass spectrometry to assess various physiological functions. nih.goveuropeanreview.org

The analysis of ¹³C/¹²C ratios is performed with high precision using isotope ratio mass spectrometers. noaa.govoiv.int The results are often expressed as a delta (δ) value in parts per thousand (‰) relative to a standard, such as Vienna Pee Dee Belemnite (VPDB). oiv.int This methodology is crucial for detecting the subtle changes in isotopic composition that occur in tracer experiments.

In the context of carbon-13 disulfide, mass spectrometry would be used to confirm the isotopic enrichment of the compound and to trace the ¹³C atom through chemical reactions or biological processes. For instance, if ¹³CS₂ were used as a building block in organic synthesis, mass spectrometry could be employed to verify the incorporation of the ¹³C-labeled moiety into the final product. isotope.comresearchgate.net

Theoretical and Computational Investigations of Carbon 13 Disulfide

Quantum Mechanical Studies of Carbon-13 Disulfide Structure and Reactivity

Quantum mechanical principles are fundamental to understanding the structure and reactivity of molecules like Carbon-13 disulfide (¹³CS₂). These studies provide insights into molecular geometries, bond energies, and electronic properties that are not always accessible through experimental means alone.

Degenerate four-wave mixing (DFWM) experiments, analyzed with quantum mechanical perturbation theory, have been used to study carbon disulfide. journal-spqeo.org.ua These investigations focus on the third-order optical nonlinearity of the molecule, considering two- and three-energy level schemes depending on the symmetry of the interacting molecular orbitals. journal-spqeo.org.ua Quantum mechanics calculations have been performed to construct wave functions for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), allowing for the calculation of electronic state energies and optical transition energies with considerable accuracy. journal-spqeo.org.ua

The application of intense laser fields can induce significant changes in molecules, leading to ionization, distortion, and fragmentation. unl.edu Understanding these photodynamics requires a quantum mechanical perspective, particularly concerning processes like multiphoton ionization (MPI) and tunneling ionization. unl.edu While detailed ab initio calculations for complex molecules can be computationally demanding, studying simpler, analogous molecules provides a systematic way to examine how structural variations influence their photodynamic behavior. unl.edu

Furthermore, quantum mechanical calculations are crucial for interpreting the reactivity of carbon disulfide, such as in its reactions with other species. For instance, the reaction of carbene-stabilized carbon disulfide radical anions involves complex electronic rearrangements that are best described through quantum mechanical models. acs.org

Density Functional Theory (DFT) Applications in ¹³C-Disulfide Systems

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecular systems, including those containing Carbon-13 disulfide. acs.org Its favorable balance of computational cost and accuracy makes it a valuable tool for studying electronic structure, vibrational properties, and NMR parameters. acs.orgmdpi.com

DFT calculations are instrumental in assigning vibrational modes observed in experimental spectra. mdpi.comnih.gov For solid carbon disulfide, periodic DFT has been employed to provide a complete and unambiguous assignment of all vibrational modes, including those that are optically forbidden. mdpi.comnih.gov This approach has been particularly useful in resolving ambiguities in the location of certain modes in the solid state. mdpi.comnih.gov

The theory also finds significant application in understanding the interactions of carbon disulfide with surfaces. For example, DFT has been used to study the adsorption of thiols and disulfides on gold surfaces, providing insights into the nature of the chemical bonding between sulfur and the gold atoms. researchgate.net These calculations help to elucidate the structure of self-assembled monolayers. researchgate.net

Moreover, DFT is applied to model reaction mechanisms. In the oxidation of carbon disulfide, ab initio calculations based on DFT help to develop detailed chemical kinetic models by providing accurate rate constants for key reactions. researchgate.net

Prediction of ¹³C NMR Chemical Shifts Using DFT

A significant application of DFT is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, a critical tool for structure elucidation in chemistry. rsc.orgresearchgate.net The accuracy of these predictions is influenced by several factors, including the choice of the exchange-correlation (XC) functional, the basis set, and the method for calculating isotropic shielding. acs.org

Extensive research has been conducted to benchmark the performance of various DFT functionals and basis sets for predicting ¹³C chemical shifts. researchgate.net Studies have shown that long-range corrected functionals can offer significant improvements in accuracy over other types of functionals. acs.org For instance, the PBE1PBE functional combined with the aug-cc-pVDZ basis set has been identified as a highly effective method for calculating ¹³C chemical shifts. researchgate.net The choice of the calculation method for magnetic shieldings, such as GIAO (Gauge-Including Atomic Orbitals), CSGT (Continuous Set of Gauge Transformations), or IGAIM (Individual Gauges for Atoms in Molecules), also plays a role, with CSGT and IGAIM often performing better than the more common GIAO approach. researchgate.net

The methodology for predicting ¹³C chemical shifts often involves a multi-step process that includes geometry optimization of the molecule followed by the calculation of the magnetic shielding constants. rsc.org These calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). acs.org

Table 1: Comparison of DFT Methods for ¹³C Chemical Shift Prediction

| Functional | Basis Set | NMR Method | Mean Absolute Error (ppm) | Reference |

|---|---|---|---|---|

| PBE1PBE | aug-cc-pVDZ | CSGT/IGAIM | 1.66 | researchgate.net |

| LC-TPSSTPSS | cc-pVTZ | CSGT | Not Specified | acs.orgrsc.org |

| B3LYP | 6-311++G(2d,p) | GIAO | Not Specified | researchgate.net |

Simulation of Vibrational Spectra for Isotopic Assignment

Computational simulations of vibrational spectra are invaluable for the assignment of experimentally observed spectral features, especially for isotopically substituted molecules like ¹³CS₂. DFT calculations are frequently used to determine the harmonic vibrational frequencies and infrared (IR) intensities of different isotopomers. aip.org

When an atom in a molecule is substituted with a heavier isotope, such as the substitution of ¹²C with ¹³C in carbon disulfide, the vibrational frequencies of the molecule shift. This isotopic shift can be accurately predicted by DFT calculations. By comparing the simulated spectra of different isotopologues with the experimental spectrum, researchers can confidently assign the observed vibrational bands to specific isotopic species. aip.org

For example, in the study of fullerenes, DFT-MO calculations were performed on numerous ¹³C-substituted isotopomers to simulate their IR spectra. aip.org This allowed for a satisfactory simulation of most of the observed absorption features in the experimental spectra of ¹³C-enriched samples. aip.org The lowering of symmetry upon isotopic substitution leads to the splitting of degenerate vibrational modes and modification of IR intensities, effects that are well-captured by these simulations. aip.org

Similarly, in the case of solid carbon disulfide, periodic DFT calculations have been used to generate simulated inelastic neutron scattering (INS) spectra. mdpi.comresearchgate.net A comparison between the observed and calculated INS spectra showed good agreement, enabling an unambiguous assignment of all vibrational modes, including the optically inactive ones. mdpi.comresearchgate.net

Ab Initio Calculations for Protonated Carbon Disulfide (HSCS⁺) and Related Species

Ab initio quantum chemical methods, which are based on first principles without empirical parameters, have been crucial in studying the properties of protonated carbon disulfide (HSCS⁺) and its isomers. These calculations provide fundamental information about the ion's geometry, stability, rotational constants, and vibrational frequencies. harvard.edunih.govcapes.gov.br

Early ab initio studies at the self-consistent field (SCF) level of theory investigated the proton affinity and molecular geometry of HSCS⁺. harvard.edu More recent and high-level calculations, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), have provided more accurate predictions. nih.govaip.org These advanced calculations have confirmed that the HSCS⁺ isomer is the ground state on the HCS₂⁺ potential energy surface, with other isomers like HCSS⁺ lying significantly higher in energy. nih.gov

The theoretical calculations have been instrumental in guiding and confirming experimental detections. For instance, the rotational spectrum of HSCS⁺ was detected in a laboratory setting using Fourier transform microwave (FTM) spectroscopy, and the experimental rotational constants were found to be in excellent agreement with those predicted by high-level CCSD(T) calculations. harvard.edunih.gov This synergy between theory and experiment has also been successful for the isotopologue HS¹³CS⁺. nih.gov

Ab initio calculations have also been used to predict other important properties of HSCS⁺, such as its dipole moment and anharmonic vibrational frequencies, which are essential for its potential detection in astronomical sources. nih.gov The theoretical proton affinity of carbon disulfide has also been calculated and compared with experimental values, helping to refine our understanding of its basicity. capes.gov.br

Table 2: Calculated Properties of Protonated Carbon Disulfide (HSCS⁺)

| Property | Theoretical Method | Calculated Value | Reference |

|---|---|---|---|

| Proton Affinity of CS₂ | Ab Initio | 678 kJ mol⁻¹ | capes.gov.br |

| Rotational Constants (Be, Ce) | CCSD(T)/cc-pwCVQZ | Near basis set and correlation limit | harvard.edu |

| Energy difference (HSCS⁺ vs HCSS⁺) | Coupled Cluster | > 20 kcal/mol | nih.gov |

| Dipole Moment (a-axis) | CCSD(T) | 0.19 D | harvard.edu |

| Dipole Moment (b-axis) | CCSD(T) | 1.09 D | harvard.edu |

Computational Modeling of Isotope Effects

Computational modeling is a powerful tool for predicting and understanding kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. These effects provide valuable mechanistic insights. acs.org

For reactions involving carbon disulfide, computational methods can be used to model the isotope effects associated with ¹³C substitution. The effectiveness of different computational methods for calculating these isotope effects can be studied to identify the most reliable approaches. researchgate.net For example, in the reaction of ground-state sulfur atoms with carbon disulfide, computational studies can help to elucidate the reaction mechanism by modeling the potential energy surface and the associated isotope effects. researchgate.net

The principles of calculating isotope effects are well-established. whoi.edu A kinetic isotope effect arises from the differences in the vibrational frequencies of the isotopologues in the ground state and at the transition state. Heavier isotopes generally have lower zero-point vibrational energies, which can lead to different activation energies and thus different reaction rates. whoi.edu

Computational models, often employing DFT, can calculate the vibrational frequencies of the reactants and transition states for different isotopologues (e.g., with ¹²C and ¹³C). acs.org From these frequencies, the KIE can be calculated and compared with experimental values. This comparison can help to validate the proposed reaction mechanism and transition state structure. acs.org For instance, in the oxidation of alkenes, the M06-2X level of theory has been used to compute KIEs that are in good agreement with experimental results, supporting a stepwise addition mechanism. acs.org

The study of isotope effects is not limited to kinetic phenomena. Equilibrium isotope effects, which describe the isotopic fractionation between different species at equilibrium, can also be modeled computationally. For example, calculations on the CO₂ hydration and hydroxylation reactions have predicted the equilibrium fractionation of ¹³C and ¹⁸O between different aqueous species.

Vapor Pressure Isotope Effects in Carbon Disulfide and its ¹³C Variants

The vapor pressure isotope effect (VPIE) describes the difference in vapor pressure between isotopically substituted molecules (isotopologues). For many years, it was assumed that heavier isotopes would invariably lead to lower vapor pressures, an observation termed a "normal" isotope effect. cdnsciencepub.com However, carbon disulfide exhibits what is known as an "inverse" isotope effect, where the ¹³C-substituted species is more volatile than the lighter ¹²C species. cdnsciencepub.comresearchgate.net

Precision mass spectrometry has been employed to determine the relative vapor pressures of the main isotopic species of liquid carbon disulfide. cdnsciencepub.com In a study conducted between -20°C and +56°C, the vapor pressure of ¹³C³²S₂ was found to be consistently higher than that of ¹²C³²S₂. cdnsciencepub.com The ratio of the vapor pressures (P'/P), where P' is the pressure of the heavier isotope (¹³CS₂) and P is that of the lighter one (¹²CS₂), is a key measure. Experimental measurements have established the vapor pressure of ¹³C³²S₂ as 1.00162 times that of ¹²C³²S₂. cdnsciencepub.com This inverse effect was found to be invariant with temperature in the range studied. cdnsciencepub.com

Theoretical analysis attributes this inverse effect primarily to the influence of intermolecular forces on the vibrational frequencies of the molecule upon condensation from the gas to the liquid phase. cdnsciencepub.com The key contributor is the shift in the asymmetric stretching frequency (ν₃). researchgate.netcdnsciencepub.com A quantitative interpretation suggests that the frequency shift on condensation for the ν₃ mode is approximately 13 ±3 cm⁻¹. researchgate.net

The relationship can be empirically described by the following equation for the temperature range of 216 K to 316 K: ln(P(¹²CS₂)/P(¹³CS₂)) = (-0.529/T) + 0.00035 cdnsciencepub.com

This equation highlights the temperature dependence of the VPIE. The inverse effect in CS₂ is notably larger than the analogous effect observed in carbon dioxide (CO₂), a chemically similar linear molecule. cdnsciencepub.com This difference is rationalized by considering that the translational "normal" effect is much larger for CO₂ than for CS₂. Assuming similar internal vibrational effects for both molecules, the net result is a more pronounced inverse isotope effect for ¹³C in CS₂. cdnsciencepub.com

| Isotopologue | Relative Vapor Pressure (P/P₀ where P₀ = P(¹²C³²S₂)) | Reference |

|---|---|---|

| ¹³C³²S₂ | 1.00162 | cdnsciencepub.com |

| ¹²C³²S³⁴S | 0.999855 | cdnsciencepub.com |

Kinetic Isotope Effects in Reaction Systems Utilizing ¹³C-Labeled Carbon Disulfide

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of ¹³C KIEs provides significant insight into reaction mechanisms, particularly for determining the rate-limiting step and the structure of transition states. wikipedia.orgacs.org While specific, detailed studies on KIEs for reactions directly involving the breaking of the C=S bond in ¹³CS₂ are not extensively documented in the provided results, the principles can be understood from related systems. For instance, ¹³C KIEs are widely used to probe the mechanisms of both enzymatic and catalytic reactions. acs.orgrsc.org

The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org KIE = kL / kH = k(¹²C) / k(¹³C)

A KIE value greater than 1 (k(¹²C) > k(¹³C)) is considered a "normal" KIE and indicates that the bond to the isotopic carbon is being broken or formed in the rate-determining step. This is because the heavier ¹³C atom forms a stronger bond that requires more energy to break, leading to a slower reaction.

An example of a relevant industrial system where carbon isotope effects have been studied is the reaction between carbon disulfide and xanthates. govinfo.gov Research into the isotope effects of carbon in the carbon-disulfide/xanthate system has been noted, highlighting the relevance of such studies in understanding industrial chemical processes. govinfo.gov In a different context, the reaction of methyl bromide with cyanide showed a ¹³C KIE of 1.082 ± 0.008, illustrating a typical value for such an effect in an SN2 reaction. wikipedia.org In the gas phase, remarkably large intramolecular ¹²C/¹³C KIEs, ranging from 6.0 to 7.3, have been observed in the O-exchange reaction between CO₂⁺ and CO, demonstrating that under specific conditions, these effects can be very pronounced. nih.gov

| Reaction System | ¹³C KIE (k₁₂/k₁₃) | Significance | Reference |

|---|---|---|---|

| CN⁻ + CH₃Br | 1.082 ± 0.008 | Indicates C-Br bond cleavage in the rate-determining step. | wikipedia.org |

| O-exchange in CO₂⁺ + CO (gas phase) | 6.0 to 7.3 | Shows a very large intramolecular KIE under specific energetic conditions. | nih.gov |

| Ornithine Decarboxylation (wild-type ODC) | 1.033 | Observed KIE used to infer reaction commitments and rate-limiting steps. | acs.org |

Nuclear Magnetic Shielding Isotope Effects in Isoelectronic Systems

Isotopic substitution can also perturb the local electronic environment of a molecule, leading to changes in the nuclear magnetic resonance (NMR) chemical shifts of neighboring nuclei. This phenomenon is known as an isotope-induced shift or a nuclear magnetic shielding isotope effect. researchgate.net The replacement of ¹²C with ¹³C in carbon disulfide affects the shielding of the ¹³C nucleus itself and can be studied in comparison to isoelectronic molecules like carbon dioxide (CO₂) and carbonyl sulfide (B99878) (OCS). nifs.ac.jpacs.org

Nuclear shielding is a measure of the electronic protection of a nucleus from an external magnetic field. It is composed of diamagnetic and paramagnetic contributions. researchgate.net Isotope effects on shielding are primarily due to changes in the rovibrational averaging of the nuclear shielding upon isotopic substitution. researchgate.net Generally, substitution with a heavier isotope leads to a slight increase in shielding, resulting in an upfield shift (to lower frequency) in the NMR spectrum. researchgate.net

Theoretical calculations of nuclear magnetic shielding for CS₂ have been performed using methods like the Individual Gauge for Localized Orbitals (IGLO). These calculations provide insights into the magnetic properties of the molecule. acs.org In systems containing heavy atoms, relativistic effects, such as the spin-orbit heavy-atom on the light-atom (SO-HALA) effect, can become significant contributors to nuclear shielding. researchgate.net While sulfur is not as heavy as selenium or tellurium, where these effects are very large, its influence is a factor in the precise electronic structure and magnetic properties of CS₂. researchgate.net

The study of isotope shifts in isoelectronic series like CO₂, OCS, and CS₂ allows for systematic investigation of how changes in mass and electronegativity of the chalcogen atoms (O, S) influence molecular properties. The comparison of ¹³C shielding in ¹³CS₂ with the analogous shielding in ¹³CO₂ and ¹³OCS provides a sensitive probe of the electronic structure differences among these linear molecules.

| Molecule | Property | Calculated Value | Reference |

|---|---|---|---|

| CS₂ | Molecular Quadrupole Moment | Not specified in results | acs.org |

| CS₂ | Magnetizability | Not specified in results | acs.org |

| CS₂ | Nuclear Magnetic Shielding | Calculations performed | acs.org |

| CO₂ | Nuclear Magnetic Shielding | Calculations performed | acs.org |

| OCS | Nuclear Magnetic Shielding | Calculations performed | acs.org |

Note: Specific numerical values for the calculated properties in the table were not available in the provided search snippets, but their calculation was referenced.

Table of Compounds

Reaction Mechanism Elucidation and Mechanistic Studies with Carbon 13 Disulfide Tracers

Investigation of Reaction Pathways via ¹³C Isotopic Labeling

Isotopic labeling with ¹³C allows for the precise tracking of carbon atoms throughout a reaction sequence, offering unambiguous evidence for proposed mechanistic pathways. researchgate.net This technique is particularly useful in complex reactions where multiple pathways may be plausible. By substituting the naturally abundant ¹²C with ¹³C in carbon disulfide, researchers can follow the labeled carbon atom using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, thereby mapping its journey from reactant to product. rsc.org

The dual role of carbon disulfide as both a building block and a thionating agent in heterocyclic synthesis has been clarified through the use of ¹³C isotopic labeling. In a notable study, the reaction of isatoic anhydride (B1165640) with carbon disulfide at room temperature unexpectedly yielded 1,2-dihydro-2-thioxo-4H-3,1-benzothiazin-4-one. researchgate.net To elucidate the mechanism of this transformation, the reaction was carried out using ¹³C-labeled carbon disulfide.

The analysis of the product revealed that the ¹³C label was fully incorporated into the heterocyclic ring structure. This finding provided conclusive evidence that carbon disulfide acts not only as a thionating agent, converting a carbonyl group into a thiocarbonyl group, but also as a source of carbon for the heterocyclic backbone. researchgate.net This dual reactivity is a key mechanistic insight that would be difficult to confirm without the use of isotopic labeling. The study highlights the utility of ¹³CS₂ in dissecting complex reaction pathways where a reagent plays multiple roles. researchgate.net Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a critical process in the synthesis of many organosulfur compounds. researchgate.net

| Reactants | Product | Isotopic Labeling Result | Mechanistic Conclusion |

|---|---|---|---|

| Isatoic Anhydride and ¹³CS₂ | 1,2-dihydro-2-thioxo-4H-3,1-benzothiazin-4-one | ¹³C label fully incorporated into the product's heterocyclic ring. | Carbon disulfide serves as both a carbon source for the ring and a thionating agent. |

Nickel-mediated thiocarbonylation reactions provide a powerful method for the synthesis of thioesters. The use of ¹³C-labeled carbon monoxide in conjunction with nickel catalysis has offered significant mechanistic insights into these transformations. A novel strategy for the carbon isotope labeling of aliphatic carboxamides involves a nickel(II)-mediated thiocarbonylation. nih.govau.dk

In this process, a ¹³C-labeled nickel(II)-acyl complex is formed from a ¹³CO insertion step with a nickel(II)-alkyl intermediate. This labeled complex reacts rapidly with 2,2'-dipyridyl disulfide to produce the corresponding 2-pyridyl thioester. nih.govau.dkresearchgate.net A proposed mechanism involves a single electron transfer from the nickel(II)-acyl complex to the disulfide, generating a reactive nickel(III)-acyl sulfide (B99878) intermediate. This intermediate then undergoes rapid reductive elimination to yield the desired thioester. nih.govau.dk The use of ¹³C labeling was instrumental in confirming the incorporation of the carbonyl group and in developing a highly efficient method for the synthesis of isotopically labeled amides. nih.govau.dk

| Step | Description | Role of ¹³C Labeling |

|---|---|---|

| 1 | Formation of a Ni(II)-alkyl intermediate. | - |

| 2 | Insertion of ¹³CO to form a ¹³C-labeled Ni(II)-acyl complex. | Traces the origin of the carbonyl carbon in the final product. |

| 3 | Single electron transfer to 2,2'-dipyridyl disulfide, forming a Ni(III)-acyl sulfide intermediate. | - |

| 4 | Reductive elimination to yield the ¹³C-labeled 2-pyridyl thioester. | Confirms the mechanistic pathway. |

Disulfide exchange reactions are fundamental in various fields, including polymer chemistry and biochemistry. Understanding the underlying mechanism of this exchange is crucial for controlling the properties of dynamic materials. It has been proposed that disulfide exchange can proceed through either a metathesis or a radical-mediated mechanism. researchgate.net

The reaction of amines with carbon disulfide is a common method for the synthesis of thioureas and thiuram disulfides. lnu.edu.cn The nature of the amine determines the product: primary amines typically yield thioureas, while secondary amines produce thiuram disulfides. lnu.edu.cn The mechanism of this reaction has been investigated, and the use of labeled carbon disulfide would be a definitive method to trace the carbon atom's path.

One proposed mechanism for the formation of thioureas from primary amines involves the initial formation of a dithiocarbamate (B8719985), which then eliminates hydrogen sulfide to form an isothiocyanate intermediate. Subsequent addition of another amine molecule to the isothiocyanate yields the thiourea (B124793). lnu.edu.cn For secondary amines, it is suggested that the dithiocarbamate undergoes oxidative coupling to form the thiuram disulfide. lnu.edu.cn In a study using carbon tetrabromide to promote the reaction, a mechanism involving a sulfenyl bromide intermediate was proposed, and a radical mechanism was excluded based on experiments with a radical trap. lnu.edu.cn The use of ¹³CS₂ in these reactions would allow for direct observation of the carbon atom in the dithiocarbamate, isothiocyanate, and final thiourea or thiuram disulfide products via ¹³C NMR, providing concrete evidence for the proposed intermediates.

Disulfide Exchange Mechanisms and Radical Intermediates Probed by 13C NMR Kinetics

Theoretical Studies on Carbon Disulfide Hydrolysis Mechanisms

The hydrolysis of carbon disulfide is a reaction of significant environmental and industrial importance. Theoretical studies, primarily using density functional theory (DFT), have been conducted to elucidate the complex mechanism of this reaction. tyut.edu.cnrsc.orgresearchgate.net These studies have revealed that the hydrolysis of CS₂ can proceed through two main competitive pathways: a one-step mechanism and a two-step mechanism. tyut.edu.cnnih.gov

In the two-step mechanism, CS₂ first reacts with a water molecule to form carbonyl sulfide (COS) and hydrogen sulfide (H₂S). The intermediate COS then reacts with a second water molecule to produce carbon dioxide (CO₂) and another molecule of H₂S. tyut.edu.cnnih.govresearchgate.net The one-step mechanism involves the concerted reaction of CS₂ with two water molecules to directly form CO₂ and two molecules of H₂S. tyut.edu.cnrsc.org

DFT calculations have been used to determine the structures of reactants, transition states, intermediates, and products, as well as the energy barriers for each step. tyut.edu.cnresearchgate.net These theoretical investigations have concluded that the rate-determining step in both pathways involves the nucleophilic attack of the oxygen from a water molecule on the carbon atom of CS₂ and the attack of a proton on one of the sulfur atoms. tyut.edu.cnnih.gov The calculations also suggest that the two mechanisms are competitive, and factors such as temperature and the presence of catalysts can influence which pathway is favored. tyut.edu.cnrsc.org

| Mechanism | Description | Key Intermediates | Key Findings from Theoretical Studies |

|---|---|---|---|

| One-Step | Concerted reaction of CS₂ with two H₂O molecules. | Transition state complex involving CS₂ and 2H₂O. | Considered a competitive pathway. |

| Two-Step | Stepwise reaction of CS₂ with two H₂O molecules. | Carbonyl Sulfide (COS) | The formation and subsequent hydrolysis of COS is a key feature. The second step (hydrolysis of COS) can be rate-determining. |

Intermolecular Interactions and Reactivity of Carbon Disulfide in Ionic Liquids

Ionic liquids (ILs) are considered "designer solvents" due to their tunable properties, and their interactions with solutes like carbon disulfide have been a subject of interest. researchgate.net The reactivity of CS₂ in ionic liquids is significantly influenced by the nature of both the cation and the anion of the IL. acs.org Studies have shown that in certain ionic liquids, such as those with acetate (B1210297) anions, CS₂ can undergo chemical transformations. acs.org

In 1-butyl-3-methylimidazolium acetate ([C₄mim][Ac]), Raman and NMR spectroscopy have shown that CS₂ reacts spontaneously. The acetate anion plays a crucial role, leading to the degradation of CS₂ to form carbonyl sulfide (OCS) and carbon dioxide (CO₂), along with the formation of thioacetate (B1230152). acs.orgua.pt This indicates an interatomic S-O exchange between the acetate anion and the carbon disulfide molecule. acs.org

Theoretical studies using DFT have further elucidated these reaction pathways. acs.org The calculations have shown that the acetate anion can directly react with CS₂, leading to the formation of a thioacetate anion and OCS. The OCS can then be further converted to CO₂. In imidazolium-based ionic liquids, there is also a competing reaction where the carbene form of the imidazolium (B1220033) cation can capture CS₂. acs.org The use of ¹³C NMR chemical shift calculations for the predicted adducts has shown good agreement with experimental observations, supporting the proposed reaction mechanisms. acs.org The polarizability of CS₂ is also an important factor in its local environment and interactions within the ionic liquid. researchgate.net

Analytical Methodologies for Carbon 13 Disulfide in Advanced Research

Chromatographic Techniques for Isotopic Analysis (e.g., GC-MS for CS₂)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like carbon disulfide and its isotopologues. nih.govmtech.edu This method separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. rotachrom.comanalytica-world.com

In the context of ¹³CS₂, GC-MS allows for the separation of ¹³CS₂ from its more abundant ¹²CS₂ counterpart and other volatile organic compounds in a sample. nasa.govcapes.gov.br The mass spectrometer can distinguish between the two isotopic forms due to the one-mass-unit difference between ¹³C and ¹²C. creative-proteomics.com High-resolution mass spectrometers are particularly adept at this, providing the precision needed to accurately quantify the isotopic enrichment. acs.org Isotope dilution GC/MS, where a known amount of an isotopically labeled standard (like ¹³CS₂) is added to a sample, is a powerful method for achieving high precision and accuracy in quantification. nasa.govcapes.gov.br This approach has been successfully used for the airborne measurement of various sulfur compounds, achieving detection limits in the parts-per-trillion by volume (pptv) range. nasa.govcapes.gov.br

Metabolic flux analysis often relies on GC-MS to measure ¹³C labeling in various metabolites. nih.gov While often applied to compounds like amino acids and sugars, the principles are directly applicable to tracing the metabolic fate of ¹³CS₂. nih.govacs.org The technique can be enhanced by different ionization methods, such as chemical ionization, which can be more effective than electron ionization for quantifying isotopomers of certain compounds. nih.gov

Table 1: GC-MS Parameters for Isotopic Analysis of Carbon Disulfide

| Parameter | Typical Setting | Purpose |

| Column | Varies (e.g., capillary columns with non-polar stationary phases) | Separates CS₂ from other volatile compounds based on boiling point and polarity. |

| Carrier Gas | Helium, Argon, or Nitrogen analytica-world.com | Transports the sample through the column. |

| Injection Mode | Split/Splitless or Headspace | Introduces the sample into the GC system. |

| Oven Program | Temperature gradient (e.g., 40°C to 240°C) nih.gov | Optimizes separation of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) nih.gov | Fragments the molecules for mass analysis. CI can provide softer ionization. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or High-Resolution (e.g., Orbitrap) | Separates ions based on their mass-to-charge ratio, distinguishing between ¹²CS₂ and ¹³CS₂. |

| Detector | Mass Spectrometer, Flame Photometric Detector (FPD) nih.gov | Detects and quantifies the separated ions. FPD is specific for sulfur compounds. |

Spectroscopic Detection Methods for Trace Analysis (e.g., IMS, optical spectroscopy)

Beyond chromatography, various spectroscopic methods offer high sensitivity for the trace analysis of carbon disulfide and its isotopes.

Ion Mobility Spectrometry (IMS) is a rapid and highly sensitive technique for detecting trace levels of chemical vapors in the air. nih.govresearchgate.netmdpi.com IMS separates ions based on their size and shape as they drift through a gas under the influence of an electric field. nih.govmdpi.com Studies have demonstrated that IMS can detect carbon disulfide at concentrations as low as 30 parts-per-billion by volume (ppbv). nih.govresearchgate.net The response for CS₂ is typically observed in the negative ion mode, producing a distinct product ion. nih.govresearchgate.netmdpi.com This high sensitivity and real-time response make IMS a valuable tool for monitoring trace amounts of CS₂, and its principles can be extended to the detection of ¹³CS₂. nih.govresearchgate.net

Optical Spectroscopy , particularly in the ultraviolet (UV) range, provides another avenue for sensitive detection. researchgate.netoptica.org Carbon disulfide has strong absorption features in the deep UV spectrum. researchgate.netoptica.org Techniques like differential optical absorption spectroscopy (DOAS) can achieve very low detection limits, on the order of parts-per-billion (ppb). optica.org By exploiting the specific absorption spectra of CS₂, these methods can offer high precision and strong anti-interference capabilities. optica.org While direct differentiation of ¹³CS₂ from ¹²CS₂ via standard UV absorption might be challenging due to subtle isotopic shifts, advanced spectroscopic techniques could potentially resolve these differences. Spectroscopic ellipsometry has also been used to study the optical properties of disulfide-functionalized monolayers. acs.org

Table 2: Comparison of Spectroscopic Methods for CS₂ Trace Analysis

| Method | Principle | Typical Detection Limit | Advantages |

| Ion Mobility Spectrometry (IMS) | Separation of ions based on mobility in an electric field. nih.gov | ~30 ppbv nih.govresearchgate.net | Rapid, real-time response, high sensitivity, portable. nih.govresearchgate.net |

| UV Absorption Spectroscopy | Measurement of UV light absorption by the molecule. optica.org | ~1 ppb optica.org | High precision, strong anti-interference capabilities. optica.org |

| Raman Spectroscopy | Analysis of inelastic scattering of monochromatic light. | Dependent on setup | Provides structural information. Used to characterize CS₂ interactions. mdpi.com |

Development of Specialized Analytical Protocols for ¹³C-Labeled Compounds

The unique properties of ¹³C-labeled compounds necessitate the development of specialized analytical protocols to maximize the information obtained from labeling experiments. creative-proteomics.com Stable isotope labeling is a powerful technique for tracing metabolic pathways and understanding complex biological and chemical processes. creative-proteomics.com

The core of these protocols often involves a combination of separation and detection techniques, tailored to the specific compound and research question. nih.gov For ¹³CS₂, this would involve optimizing GC-MS or spectroscopic methods to accurately quantify the enrichment of ¹³C. This includes careful selection of calibration standards and the development of data analysis workflows to correct for natural isotope abundance and other interferences. nih.gov

The development of such protocols is an iterative process. It begins with "method scouting," which involves verifying that the analyte meets the volatility requirements for a technique like GC, assessing the purity of solvents and gases, and checking the system for contaminants. thermofisher.com This is followed by method optimization, where parameters like the temperature gradient in GC or the drift voltage in IMS are fine-tuned to achieve the best separation and sensitivity. thermofisher.com

Software tools have been developed to aid in the analysis of data from stable isotope labeling experiments. For instance, software like DExSI can automate the identification and quantification of isotopologues from GC-MS data, significantly reducing processing time. nih.gov Furthermore, research into the synthesis of ¹³C-labeled precursors is ongoing, aiming to make a wider range of labeled compounds available for these types of studies. nih.gov The use of ¹³CS₂ has been shown to be revealing in understanding formation pathways in certain chemical reactions. researchgate.net

A crucial aspect of these protocols is ensuring the stability and integrity of the labeled compound throughout the sample preparation and analysis process. For instance, in studies involving biological matrices, extraction procedures must be developed to efficiently recover the analyte without causing isotopic fractionation or degradation.

Environmental and Biogeochemical Tracing with Carbon 13 Isotopes

Application of Stable Carbon Isotopes in Tracing Carbon Cycling and Contamination

Stable carbon isotopes are invaluable for tracking the movement of carbon through different environmental reservoirs, including the atmosphere, oceans, soils, and biosphere. noaa.gov This is achieved either by measuring the natural variations in ¹³C abundance or by introducing ¹³C-labeled compounds to trace specific pathways.

Tracing Carbon Cycling:

The carbon cycle involves a complex series of fluxes between various pools. Stable isotopes help to quantify these fluxes. For instance, photosynthesis preferentially incorporates the lighter ¹²CO₂ isotope, leaving the atmosphere enriched in ¹³CO₂. noaa.gov This fractionation results in distinct isotopic signatures for different types of plants (e.g., C3 and C4 plants), which are then propagated through the food web. ebsco.com By analyzing the δ¹³C values of soil organic matter, researchers can determine the historical vegetation cover of an area and understand how carbon is stored and stabilized in soils. researchgate.net

In aquatic systems, the δ¹³C of dissolved inorganic carbon (DIC) is used to trace water mass mixing, air-sea gas exchange, and biological productivity. copernicus.org ¹³C-labeled substrates, such as ¹³C-glucose or amino acids, are frequently added to soil and water samples in laboratory and field experiments to track microbial metabolism. nih.govresearchgate.net These studies reveal how different microbial groups contribute to the decomposition of organic matter and the cycling of nutrients. researchgate.net

Tracing Contamination:

Isotope tracing is a robust method for identifying the sources and fate of environmental contaminants. Each potential source of a carbon-based contaminant, whether from industrial emissions, agricultural runoff, or natural processes, often has a unique δ¹³C signature. sustainability-directory.com By comparing the isotopic signature of the contaminant in the environment (e.g., in groundwater) to the signatures of potential sources, scientists can pinpoint the origin of the pollution. usgs.govmdpi.com

Compound-Specific Isotope Analysis (CSIA) is a particularly powerful technique that measures the isotopic composition of individual contaminants. This has been used to trace sources of pollutants like petroleum hydrocarbons and pesticides. For instance, a study on sulfadimidine contamination in an aquifer used dual isotope analysis (δ¹³C and δ³⁴S) to track its transformation, demonstrating the potential of CSIA for monitoring contaminant degradation. nih.gov

While less common, labeled compounds like Carbon-13C disulfide could, in principle, be used to study the fate of industrial solvents. Carbon disulfide (CS₂) is used in manufacturing and is found naturally from sources like volcanic activity. texas.govnih.gov A study investigating the cycling of CS₂ in seawater utilized ¹³CS₂ to provide evidence for a previously unconsidered UV-light-driven degradation process, showcasing how labeled compounds can elucidate specific environmental pathways. researchgate.net

Table 1: Research Findings on ¹³C in Carbon Cycling and Contamination Tracing

| Research Area | Tracer/Method | Key Finding | Reference(s) |

| Carbon Cycling | |||

| Soil Microbial Metabolism | ¹³C-labeled glucose | Showed that specific bacterial groups (gram-positive) are responsible for the initial incorporation of fresh carbon into soil, followed by others like actinomycetes. | researchgate.net |

| Plant-Soil System | Multi-isotope labeling (¹³C, ¹⁸O, ²H) | Demonstrated that the three major organic matter elements can be labeled and traced simultaneously from the atmosphere into different plant tissues. | researchgate.net |

| Community Metabolism | Nine ¹³C-labeled carbon sources | Revealed unique metabolic pathways; for example, aromatic compounds were heavily labeled during the metabolism of amino acids and glucose. | nih.gov |

| Contamination Tracing | |||

| Groundwater Contamination | CSIA (δ¹³C and δ³⁴S) of Sulfadimidine | The method allowed for the analysis of contaminant concentrations as low as 0.17 mg/L and showed the potential for tracking transformations in aquifers. | nih.gov |

| Seawater CS₂ Cycling | ¹³C-labeled Carbon Disulfide | Provided evidence for a previously unknown UV-light-driven degradation process for CS₂ in seawater. | researchgate.net |

| General Contaminant Sourcing | Environmental Tracers (including δ¹³C) | Isotopic signatures of contaminants can be matched to potential sources to identify polluters. | usgs.govmdpi.com |

Isotopic Signatures in Environmental Processes

The distribution of ¹³C and ¹²C is not uniform across Earth's systems. Physical and biological processes discriminate between these two isotopes, leading to characteristic isotopic signatures (δ¹³C values) in different environmental compartments. noaa.gov This phenomenon, known as isotopic fractionation, is the foundation of using natural ¹³C abundance as a tracer. radiocarbon.com

The internationally accepted standard for measuring δ¹³C is the Vienna Pee Dee Belemnite (VPDB). A sample's δ¹³C value represents its per mille (‰) deviation from this standard. researchgate.netwikipedia.org Materials with more ¹³C than the standard have a positive δ¹³C value, while those with less ¹³C have a negative value.

Key Environmental Processes and Their Isotopic Signatures:

Photosynthesis: This is a primary driver of carbon isotope fractionation. Plants that use the C3 metabolic pathway (including most trees and crops like wheat and rice) discriminate strongly against ¹³C, resulting in tissues with δ¹³C values ranging from -20‰ to -35‰. ebsco.comwikipedia.org Plants using the C4 pathway (like corn and sugarcane) show less discrimination, with δ¹³C values between -10‰ and -16‰. wikipedia.org This difference creates a distinct isotopic marker that flows through terrestrial food webs.

Respiration: The CO₂ released through respiration by plants and soil microbes is generally depleted in ¹³C, similar to the isotopic composition of the organic matter being decomposed. This leads to seasonal fluctuations in the δ¹³C of atmospheric CO₂, which becomes more negative in winter when respiration dominates photosynthesis in the Northern Hemisphere. noaa.gov

Air-Sea Exchange: The dissolution of atmospheric CO₂ into ocean water involves equilibrium fractionation. Dissolved inorganic carbon (DIC) in surface ocean waters is typically enriched in ¹³C by about 7-8‰ relative to atmospheric CO₂. copernicus.orgradiocarbon.com

Methane (B114726) Formation: Methane (CH₄) produced by microbial activity (biogenic methane) is extremely depleted in ¹³C, with δ¹³C values often lighter than -60‰. Methane from geothermal sources (thermogenic) is typically heavier, around -40‰. wikipedia.org This large difference allows scientists to trace sources of this potent greenhouse gas.

The distinct isotopic signatures of major carbon reservoirs are critical for modeling the global carbon cycle and understanding the impact of anthropogenic emissions. The burning of fossil fuels, which are derived from ancient plant matter and thus depleted in ¹³C (average δ¹³C of -25‰), has caused a steady decrease in the δ¹³C of atmospheric CO₂. noaa.gov This trend, known as the Suess Effect, is a clear indicator of the human impact on the global carbon cycle. noaa.gov

Table 2: Typical δ¹³C Isotopic Signatures in Environmental Compartments

| Environmental Compartment | Typical δ¹³C Value (‰ vs. VPDB) | Primary Fractionation Process | Reference(s) |

| Atmospheric CO₂ | ~ -8‰ (currently decreasing) | Photosynthesis, Fossil Fuel Burning | noaa.gov |

| Marine Carbonates | ~ 0‰ | Equilibrium with Dissolved Inorganic Carbon | researchgate.net |

| Ocean DIC (Surface) | +1‰ to +2‰ | Air-Sea Exchange, Photosynthesis | copernicus.org |

| C3 Plants | -20‰ to -35‰ | Kinetic (RuBisCO enzyme activity) | ebsco.comwikipedia.org |

| C4 Plants | -10‰ to -16‰ | Kinetic (PEP Carboxylase enzyme) | wikipedia.org |

| Fossil Fuels (Coal, Oil) | ~ -25‰ | Derived from ancient plant matter | noaa.govnoaa.gov |

| Biogenic Methane | < -60‰ | Microbial Methanogenesis | wikipedia.org |

Future Directions in Environmental Isotopic Tracing with ¹³C-Labeled Species

The field of environmental tracing using ¹³C-labeled compounds is continually evolving, driven by advancements in analytical technology, modeling capabilities, and an interdisciplinary approach to complex environmental questions. Future developments promise to provide an even more detailed understanding of biogeochemical processes from the single-cell to the global scale.

Technological and Analytical Advancements:

High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are becoming more sensitive, allowing for the detection of isotopic labels in smaller samples and at lower concentrations. nih.govnih.gov This enables more detailed metabolic flux analysis. A key future direction is the expansion of techniques that provide spatial information. For example, coupling stable isotope tracing with imaging mass spectrometry can reveal the distribution of metabolites within a single cell or a microbial community, offering insights into metabolic heterogeneity and interactions. frontiersin.org

Multi-Isotope and Multi-Tracer Approaches:

The simultaneous use of multiple stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H) is a growing trend. researchgate.netfrontiersin.org This approach allows scientists to trace the coupled cycling of key elements like carbon and nitrogen, providing a more holistic view of ecosystem processes such as organic matter decomposition and nutrient allocation. researchgate.net Combining ¹³C with other environmental tracers, such as radioactive isotopes (³H, ¹⁴C) or dissolved gases (CFCs, SF₆), can help constrain complex models of groundwater flow and determine water age with greater accuracy. researchgate.netusgs.gov

Integration with Modeling:

As datasets become larger and more complex, sophisticated numerical models are essential for interpretation. Future research will increasingly integrate large-scale isotopic data into Earth system models to improve predictions of the global carbon cycle and climate change. copernicus.org For instance, simulating ¹³C distributions within ocean general circulation models helps to recalibrate the physical and biogeochemical components of the model and better interpret paleoclimatic records. copernicus.org

Expanding Applications:

The application of ¹³C tracing is expanding into new areas of environmental science. It is being used to understand the formation and stability of soil organic carbon, trace the fate of novel contaminants like ionic liquids, and investigate the resilience of ecosystems to environmental stressors. nih.gov As the synthesis of specifically labeled compounds becomes more advanced, researchers will be able to design tracers like position-specific labeled molecules to probe very precise questions about metabolic pathways in complex environmental systems. nih.gov These advancements will be critical for developing effective strategies for environmental management, bioremediation, and climate change mitigation.

Q & A

Q. How can researchers validate the isotopic purity of Carbon-13C disulfide during synthesis?

Methodological Answer: Isotopic purity is critical for traceability in metabolic or environmental studies. Researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C NMR) to confirm the absence of natural-abundance ¹²C in the disulfide bond. For example, ¹³C chemical shifts in CS₂ are distinct from ¹²C due to isotopic effects, and integration of NMR peaks can quantify purity . Additionally, high-resolution mass spectrometry (HRMS) with isotopic pattern analysis ensures the molecular ion cluster matches theoretical ¹³C distributions .

Q. What experimental protocols ensure accurate quantification of this compound in environmental samples?

Methodological Answer: Gas chromatography (GC) coupled with sulfur-selective detectors (e.g., flame photometric detection, FPD) is standard for quantifying CS₂. For isotopic differentiation, GC-isotope ratio mass spectrometry (GC-IRMS) is preferred, as it resolves ¹³C/¹²C ratios in CS₂ with high precision. Sample preparation must avoid contamination by natural-abundance CS₂, requiring inert storage (e.g., PTFE vials at 0°C) and solvent-free extraction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound reaction kinetics across studies?

Methodological Answer: Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent polarity). To address this, systematically replicate studies using controlled kinetic setups (e.g., stopped-flow spectroscopy under inert atmospheres) and validate results against computational models (e.g., density functional theory for reaction pathways). Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with standardized thermodynamic parameters .

Q. What advanced spectroscopic techniques elucidate the role of this compound in dynamic covalent chemistry (e.g., self-healing materials)?

Methodological Answer: Solid-state NMR (SSNMR) with ¹³C cross-polarization magic-angle spinning (CP/MAS) can track disulfide bond reorganization in polymers. For example, 2D ¹³C-¹³C correlation spectra reveal spatial proximity between isotopic carbons during bond exchange . Complement this with in situ Raman spectroscopy to monitor S–S stretching frequencies (∼400–500 cm⁻¹) under thermal stress, correlating spectral shifts with bond dissociation energies .

Q. How do isotopic labeling strategies using this compound improve proteomic disulfide bond mapping?

Methodological Answer: Isotopic labeling reduces ambiguity in mass spectrometry (MS) by introducing unique mass signatures. After non-reductive proteolysis, LC-MS/MS with collision-induced dissociation (CID) fragments disulfide-linked peptides. ¹³C-labeled disulfides produce distinct fragment ion clusters, enabling software tools (e.g., pLink-SS) to distinguish native bonds from artifacts. Parallel reduction/alkylation experiments confirm assignments .

Methodological Challenges and Solutions

Q. What strategies mitigate artifacts in this compound studies caused by light or thermal degradation?

Methodological Answer: Degradation pathways (e.g., photolytic cleavage to CS radicals) are minimized by conducting experiments in amberized glassware under nitrogen atmospheres. For thermal stability, differential scanning calorimetry (DSC) identifies decomposition thresholds. Store samples at ≤-20°C in argon-purged vials and validate stability via periodic GC-MS checks .

Q. How should researchers design controls to distinguish isotopic effects from experimental noise in CS₂ tracer studies?

Methodological Answer: Include dual-labeled controls (e.g., ¹³C/³⁴S CS₂) to decouple isotopic contributions from sulfur dynamics. Use synthetic standards with defined ¹³C enrichment (e.g., 99% ¹³C-CS₂) to calibrate instruments and establish baseline noise thresholds. Statistical tools like ANOVA isolate isotopic effects from batch-to-batch variability .

Data Interpretation and Reproducibility

Q. What computational tools assist in modeling this compound interactions in biological systems?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) parameterize ¹³C isotopic mass to predict CS₂ diffusion in lipid bilayers or protein binding pockets. Pair with quantum mechanical/molecular mechanical (QM/MM) calculations to simulate disulfide bond cleavage energetics. Validate against experimental data (e.g., X-ray crystallography or SSNMR) .

Q. How can researchers reconcile conflicting isotopic fractionation data for this compound in oceanographic studies?

Methodological Answer: Contradictions often stem from sampling depth or microbial activity. Standardize data collection using shipborne mass spectrometers with real-time calibration against certified reference materials (CRMs). Apply multivariate regression to account for covariates like temperature and salinity, referencing datasets from repositories like the Carbon Dioxide Information Analysis Center (CDIAC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.